molecular formula C7H4N2O3 B13109492 2-Methylfuro[3,4-d]pyrimidine-5,7-dione CAS No. 241469-87-4

2-Methylfuro[3,4-d]pyrimidine-5,7-dione

Cat. No.: B13109492
CAS No.: 241469-87-4
M. Wt: 164.12 g/mol
InChI Key: RDWAFGGGDNUIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylfuro[3,4-d]pyrimidine-5,7-dione is a high-purity chemical scaffold of significant interest in pharmaceutical and medicinal chemistry research. This furo[3,4-d]pyrimidine core structure is a key heterocyclic framework in the development of novel therapeutic agents . Fused pyrimidine systems, particularly furo-pyrimidine derivatives, have garnered extensive attention for their potent biological activities, especially as inhibitors of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a validated target in oncology, and its inhibitors are crucial for treating various cancers, including non-small cell lung cancer (NSCLC) . Beyond oncology, closely related furo[2,3-d]pyrimidine derivatives have been investigated as modulators of the TRPC5 ion channel for potential treatments of neuropsychiatric disorders , and as inhibitors of viral proteases like SARS-CoV-2 MPro and PLPro . The structural features of this compound make it a valuable intermediate for synthesizing more complex molecules for structure-activity relationship (SAR) studies and lead optimization campaigns in drug discovery . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

241469-87-4

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

2-methylfuro[3,4-d]pyrimidine-5,7-dione

InChI

InChI=1S/C7H4N2O3/c1-3-8-2-4-5(9-3)7(11)12-6(4)10/h2H,1H3

InChI Key

RDWAFGGGDNUIQT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=N1)C(=O)OC2=O

Origin of Product

United States

Chemical Reactivity and Transformations of 2 Methylfuro 3,4 D Pyrimidine 5,7 Dione

Reactivity of the Furan (B31954) Ring System

The furan moiety in the 2-Methylfuro[3,4-d]pyrimidine-5,7-dione system is susceptible to reactions that disrupt its aromaticity, leading to either ring-opening or rearrangement.

The furan ring, being an electron-rich heterocycle, is prone to cleavage under various conditions, particularly acidic environments. rsc.orgrsc.orgmdpi.comyoutube.com Acid-catalyzed hydrolysis of furans can lead to the formation of 1,4-dicarbonyl compounds. youtube.com In the case of this compound, such a reaction would be expected to yield a dicarbonyl-substituted pyrimidine (B1678525) derivative. The presence of water and a Brønsted acid catalyst can facilitate this transformation. rsc.org The reaction proceeds through protonation of the furan oxygen, followed by nucleophilic attack of water and subsequent ring scission. rsc.orgyoutube.com The resulting intermediate can then undergo further intramolecular reactions or exist as a new stable entity.

The nature of the substituents on the furan ring significantly influences its reactivity towards ring-opening. rsc.org While specific studies on this compound are not extensively documented, the general principles of furan chemistry suggest that the electron-withdrawing nature of the fused pyrimidine-5,7-dione system would impact the electron density of the furan ring and, consequently, its susceptibility to cleavage.

Table 1: Plausible Products from Furan Ring-Opening of this compound

ReactantConditionsPlausible Product
This compoundAqueous Acid (e.g., HCl)6-acetyl-5-carboxymethyl-2-methylpyrimidin-4(3H)-one

Note: The products listed are hypothetical and based on established furan ring-opening mechanisms.

Fused pyrimidine systems are known to undergo intramolecular rearrangements, with the Dimroth rearrangement being a prominent example. nih.govwikipedia.org This rearrangement involves the isomerization of heterocyclic compounds through a process of ring opening and subsequent ring closure, leading to the transposition of endocyclic and exocyclic heteroatoms. nih.gov While typically observed in systems with an exocyclic imino or amino group, the underlying principle of ring-opening and re-cyclization can be relevant to the furo[3,4-d]pyrimidine (B15215042) core under specific conditions.

The Dimroth rearrangement can be catalyzed by acids, bases, heat, or light. nih.gov The reaction mechanism generally involves the nucleophilic addition of a species like water or a hydroxide (B78521) ion to the pyrimidine ring, leading to a ring-opened intermediate. wikipedia.org Subsequent rotation and ring closure result in the rearranged product. nih.govwikipedia.org For this compound, while a classic Dimroth rearrangement might not be directly applicable without prior modification, related intramolecular transformations involving the opening of the pyrimidine ring and re-closure in a different orientation could be envisaged, potentially leading to isomeric fused systems. The rate and outcome of such rearrangements are highly dependent on factors like pH and the presence of substituents. nih.govrsc.org

Transformations Involving the Pyrimidine Dione (B5365651) Moiety

The pyrimidine dione portion of the molecule offers several sites for chemical modification, including nucleophilic substitution, alkylation of the nitrogen atoms, and condensation reactions at reactive positions.

The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups such as halogens. nih.govstackexchange.comrsc.org Although this compound itself does not possess a leaving group on the pyrimidine ring, its halogenated derivatives would be expected to readily undergo such reactions. For instance, a chloro-substituted analog, such as 4-chloro-2-methylfuro[3,4-d]pyrimidine, would be a prime candidate for SNAr reactions.

The C4 position of the pyrimidine ring is generally more activated towards nucleophilic attack than the C2 position. stackexchange.com This regioselectivity can be explained by frontier molecular orbital theory, which indicates a higher LUMO coefficient at C4. stackexchange.com Consequently, reaction with various nucleophiles such as amines, alkoxides, and thiolates would preferentially occur at the C4 position. nih.govrsc.orgresearchgate.net For example, amination of a 4-chloro-furopyrimidine with anilines can be promoted by hydrochloric acid in an aqueous medium. nih.gov

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on a Hypothesized 4-Chloro-2-methylfuro[3,4-d]pyrimidine Derivative

NucleophileProduct
Aniline4-Anilino-2-methylfuro[3,4-d]pyrimidine
Sodium Methoxide4-Methoxy-2-methylfuro[3,4-d]pyrimidine
Ammonia4-Amino-2-methylfuro[3,4-d]pyrimidine

The nitrogen atoms of the pyrimidine dione moiety can be alkylated using various alkylating agents. nih.gov The presence of two nitrogen atoms (N1 and N3) in the dione ring raises the question of regioselectivity. In a related furo[2,3-d]pyrimidine (B11772683) system, N4-alkylation has been reported. nih.gov For this compound, alkylation could potentially occur at either N1 or N3. The specific site of alkylation would likely be influenced by steric factors and the reaction conditions, including the choice of base and solvent.

Commonly used alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base such as potassium carbonate or cesium carbonate. nih.gov The reaction proceeds via the deprotonation of the N-H bond to form an anion, which then acts as a nucleophile to attack the alkylating agent.

The pyrimidine dione moiety contains active methylene (B1212753) groups or can be functionalized to participate in condensation reactions. For instance, reaction with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of enamines, which are versatile intermediates for the synthesis of further fused heterocyclic systems. scirp.orgresearchgate.netresearchgate.netscirp.org The methyl group at the C2 position can also potentially be a site for condensation reactions after appropriate activation.

Furthermore, the pyrimidine ring can be constructed or modified through condensation reactions. While this is more relevant to the synthesis of the core structure, it highlights the reactivity of the precursors. For instance, the condensation of a 1,3-dicarbonyl compound with an amidine is a classic route to pyrimidines. This underlying reactivity suggests that the pyrimidine ring in the fused system can participate in reactions involving the cleavage and formation of bonds at its periphery.

Chemical Modifications at the Methyl Group (Position 2)

The methyl group at the C-2 position of the pyrimidine ring serves as a potential site for chemical modification, although its reactivity is influenced by the electronic nature of the fused ring system.

Introduction of Sulfur-Containing Moieties (e.g., Methylthio)

Direct functionalization of the 2-methyl group to introduce a methylthio moiety is not a commonly reported transformation. A more established synthetic strategy to achieve such structures involves a multi-step approach starting from a precursor that already contains a sulfur atom at the C-2 position.

This process typically begins with the synthesis of a 2-thioxo-furo[3,4-d]pyrimidine derivative. This intermediate can then undergo S-alkylation. For instance, the synthesis of 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones has been achieved through the S-alkylation of the corresponding 2-thioxo intermediate with various alkyl halides. researchgate.net By analogy, reacting the 2-thioxo analog of furo[3,4-d]pyrimidine-5,7-dione (B1629714) with a methylating agent like methyl iodide or dimethyl sulfate (B86663) would yield the desired 2-(methylthio)furo[3,4-d]pyrimidine-5,7-dione.

Table 1: Plausible Synthetic Route for 2-(Methylthio)furo[3,4-d]pyrimidine-5,7-dione

StepPrecursorReagentsProductReaction Type
1Furan-based starting materialThiourea, Cyclization agents2-Thioxo-furo[3,4-d]pyrimidine-5,7-dioneHeterocyclic Synthesis
22-Thioxo-furo[3,4-d]pyrimidine-5,7-dioneMethyl iodide (CH₃I), Base2-(Methylthio)furo[3,4-d]pyrimidine-5,7-dioneS-alkylation

General Reaction Classes Applicable to Furo[3,4-d]pyrimidine Derivatives

The furo[3,4-d]pyrimidine scaffold can undergo a variety of chemical transformations, characteristic of its constituent furan and pyrimidine rings, as well as the influence of the dione functionality.

Reduction and Oxidation Chemistry

Reduction: The furo[3,4-d]pyrimidine ring system is susceptible to reduction, particularly at the furan ring. Research has demonstrated that the hydrogenation of furo[3,4-d]pyrimidine-2,4-diones can lead to the formation of 5,7-dihydro- and tetrahydrofuro[3,4-d]pyrimidine-2,4-diones. researchgate.net This indicates that the furan portion of the molecule can be selectively reduced under certain catalytic hydrogenation conditions, leaving the pyrimidine ring intact.

Oxidation: The pyrimidine ring is an electron-deficient system, which generally makes it resistant to oxidative processes. Conversely, the fused furan ring is more electron-rich and thus more susceptible to oxidation. In related bioisosteric systems like pyrazolo[3,4-d]pyrimidines, metabolic studies have identified oxidative reactions, such as oxidative dechlorination, as key transformation pathways. nih.gov This suggests that while the core pyrimidine structure is stable, substituents and the fused furan ring are more likely sites for oxidative modification.

Addition Reactions

The electron-deficient nature of the pyrimidine ring makes the furo[3,4-d]pyrimidine system a candidate for nucleophilic addition reactions. The two nitrogen atoms in the pyrimidine ring withdraw electron density, rendering the carbon atoms of the ring electrophilic. This reactivity is exemplified in related systems; for instance, Current time information in Oskarshamn, SE.rsc.orgcsu.edu.auoxadiazolo[3,4-d]pyrimidine 1-oxides have been shown to react with nucleophiles such as water, alcohols, and amines, with the addition occurring preferentially at the C-7 position of the pyrimidine ring. rsc.org For this compound, the carbonyl groups at positions 5 and 7 would further enhance the electrophilicity of the pyrimidine ring, making it susceptible to attack by strong nucleophiles.

Ring Opening and Recyclization (RORC) Processes

The pyrimidine ring, particularly when part of a dione system, can be susceptible to ring-opening reactions initiated by nucleophilic attack. The structure of the target compound contains cyclic imide-like functionalities at the dione portion, which can undergo cleavage. Nucleophilic attack by reagents like hydroxide or amines at the electrophilic carbonyl carbons (C-5 or C-7) can lead to the scission of the N-C bond, opening the pyrimidine ring to form an intermediate ureid. researchgate.net

This process is essentially the reverse of the cyclization step often used to synthesize the ring system. researchgate.net Evidence from other heterocyclic systems, such as the nitrosative deamination of guanine, supports the possibility of pyrimidine ring-opening to form acyclic intermediates that can subsequently recyclize. nih.gov This susceptibility to ring-opening provides a pathway for structural rearrangement and the synthesis of new derivatives.

Table 2: Summary of General Reactivity

Reaction ClassReactivity of Furo[3,4-d]pyrimidine-5,7-dioneKey Factors
Reduction Susceptible, primarily at the furan ring. researchgate.netCatalytic hydrogenation can saturate the furan ring.
Oxidation Pyrimidine ring is generally resistant; furan ring is more susceptible.Electron-deficient pyrimidine vs. electron-rich furan. nih.gov
Addition Susceptible to nucleophilic addition at the pyrimidine ring. rsc.orgElectron-withdrawing nitrogens and carbonyl groups activate the ring for attack.
Electrophilic Substitution Highly resistant. researchgate.netOverall electron-deficient nature of the bicyclic system.
Ring Opening Prone to nucleophilic ring-opening at the dione moiety. researchgate.netnih.govElectrophilic carbonyl carbons are sites for nucleophilic attack.

Derivatives and Functionalization of 2 Methylfuro 3,4 D Pyrimidine 5,7 Dione

Design and Synthesis of Substituted 2-Methylfuro[3,4-d]pyrimidine-5,7-dione Analogues

The synthesis of the core furo[3,4-d]pyrimidine-2,4-dione system, a close analogue of the target compound, has been achieved through an efficient three-step process. researchgate.net This synthetic route begins with the Curtius rearrangement of 4-(methoxycarbonyl)furan-3-carboxylic acid. The resulting isocyanate intermediate is then reacted with a variety of amines to produce corresponding ureids. The final step involves a ring-closure reaction of the ureids to yield the bicyclic furo[3,4-d]pyrimidine-dione scaffold in good yields. researchgate.net

This established methodology provides a foundational strategy for the synthesis of 2-methyl substituted analogues. By starting with an appropriately substituted furan (B31954) precursor, such as a 2-methyl-4-(methoxycarbonyl)furan-3-carboxylic acid, this synthetic pathway can be adapted to produce the specific this compound core. Further functionalization can be achieved by reacting the isocyanate intermediate with different amines to generate a library of N-substituted derivatives. researchgate.net Once the core structure is formed, subsequent modifications, such as N-alkylation, can be performed to introduce additional diversity. researchgate.net

Starting Material ExampleKey ReactionsIntermediateFinal Product Scaffold
4-(methoxycarbonyl)furan-3-carboxylic acid1. Curtius Rearrangement2. Reaction with Amines3. Ring ClosureUreidFuro[3,4-d]pyrimidine-2,4-dione researchgate.net

This versatile synthesis provides access to a range of furo[3,4-d]pyrimidinones, which have been explored for their biological activities. nih.govresearchgate.net The ability to generate these compounds in high yield and in enantiomerically pure forms is critical for detailed structure-activity relationship studies. nih.gov

Strategic Introduction of Diverse Functional Groups

The introduction of alkynyl and cyano groups onto heterocyclic scaffolds is a common strategy for creating versatile intermediates and modulating electronic properties. While direct examples on the this compound are not extensively detailed, established methods on related pyrimidine (B1678525) systems demonstrate the feasibility of such modifications. For instance, 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones have been synthesized and utilized as precursors for further reactions. mdpi.com

A primary application for introducing an alkyne function is to enable subsequent coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Pyrimidinone derivatives containing terminal alkyne groups can be prepared through reactions with primary aromatic amines that bear an alkyne moiety. mdpi.com This approach creates a "handle" on the molecule for further functionalization. The cyano group, a strong electron-withdrawing group, can also be incorporated into the pyrimidine ring, often starting from precursors like malononitrile (B47326). mdpi.com The presence of a cyano group can significantly influence the molecule's reactivity and potential as a pharmacophore. acs.org

"Click chemistry," particularly the copper(I)-catalyzed Huisgen-Sharpless-Meldal 1,3-dipolar cycloaddition between alkynes and azides, is a powerful tool for creating complex molecules. mdpi.comnih.govnih.gov This reaction is highly efficient and specific, forming a stable 1,4-disubstituted-1,2,3-triazole linker. nih.govnih.gov

Reagent 1Reagent 2CatalystLinkage FormedApplication
Alkynyl-functionalized furo[3,4-d]pyrimidine-dioneOrganic Azide (B81097)Copper(I)1,2,3-TriazoleConjugation to biomolecules or other chemical entities mdpi.comnih.gov

Building upon the this compound core by fusing additional heterocyclic rings leads to the creation of more complex, polycyclic systems. Such molecules are of significant interest in medicinal chemistry due to their rigid structures and potential for novel biological activities. The synthesis of fused pyrimidines is a well-established field, with numerous strategies available for ring annulation. nih.gov

Multicomponent reactions (MCRs) are a particularly efficient method for constructing fused systems. For example, derivatives of furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine have been synthesized via three-component reactions involving an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid. researchgate.net Other related fused systems, such as pyrazolo[3,4-d]pyrimidines, are also of great interest and can be synthesized from pyrimidine or pyrazole (B372694) precursors. nih.govekb.eg These synthetic approaches, which often involve cyclocondensation reactions, could potentially be adapted to use derivatives of this compound as starting materials for the construction of novel tricyclic or tetracyclic frameworks. mdpi.comnih.gov

Investigation of Structure-Reactivity Relationships in Derivatization

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental for designing efficient synthetic routes and predicting its behavior. For the this compound scaffold, several reactive sites can be targeted for derivatization. These include the nitrogen atoms of the pyrimidine ring (N1 and N3) and potentially the furan ring, depending on the reaction conditions.

Studies on analogous heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, have shown that different sites on the molecule exhibit different levels of reactivity. mdpi.com For instance, alkylation reactions on a pyrazolo[3,4-d]pyrimidin-4-ol derivative were found to occur selectively at the N5 position of the pyrazole ring, indicating it is the most reactive nucleophilic site under the tested conditions. mdpi.com

Computational methods, such as Density Functional Theory (DFT) calculations, are invaluable for probing these relationships. By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and charge distributions, researchers can predict the most likely sites for electrophilic or nucleophilic attack. mdpi.comnih.gov For example, the exposed oxygen atom of a dihydrofuro[3,4-d]pyrimidine scaffold was identified as a potential hydrogen bond acceptor, which influences its interactions and reactivity. nih.gov Hirshfeld surface analysis can further elucidate the nature and importance of various intermolecular interactions within the crystal structure, providing insight into how the molecule interacts with itself and with potential reactants. mdpi.com Such theoretical and experimental investigations are crucial for guiding the strategic derivatization of the this compound core.

Advanced Characterization Techniques in Furo 3,4 D Pyrimidine Research

Spectroscopic Elucidation of Molecular Structure (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. A combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) would provide a detailed picture of the connectivity and functional groups present in 2-Methylfuro[3,4-d]pyrimidine-5,7-dione.

Infrared (IR) Spectroscopy: IR analysis would be expected to confirm the presence of key functional groups. Characteristic absorption bands for the dione (B5365651) moiety's carbonyl (C=O) groups would likely appear in the region of 1700-1750 cm⁻¹. The C-O-C stretching of the furan (B31954) ring and the C=N stretching of the pyrimidine (B1678525) ring would also produce distinct signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be critical for mapping the carbon-hydrogen framework.

In the ¹H NMR spectrum, a singlet corresponding to the methyl (CH₃) group protons would be anticipated. Signals for the protons on the pyrimidine and furan rings, if any, would appear in the aromatic region, with their chemical shifts and coupling patterns providing crucial information about their positions.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the methyl carbon, the carbons of the heterocyclic rings, and the carbonyl carbons of the dione group, which would be expected at the downfield end of the spectrum.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and, consequently, the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation by showing characteristic losses of fragments such as CO or methyl groups.

A summary of expected spectroscopic data for the title compound is presented below.

TechniqueExpected Observations
IR Spectroscopy Carbonyl (C=O) stretching vibrations for the dione functional group. C-N and C=N stretching bands from the pyrimidine ring. C-O-C stretching from the furan ring.
¹H NMR A signal for the methyl (CH₃) protons. Resonances for any protons on the furo[3,4-d]pyrimidine (B15215042) core, with chemical shifts indicative of their electronic environment.
¹³C NMR Resonances for the carbonyl carbons, aromatic/heterocyclic carbons, and the methyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₇H₄N₂O₃. A fragmentation pattern that helps to confirm the connectivity of the fused ring system and substituents.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

While spectroscopic methods provide information about molecular connectivity, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional structure in the solid state. Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsional angles. This technique would also reveal details about the planarity of the fused ring system and the packing of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking. For related pyrazolo[3,4-d]pyrimidine derivatives, X-ray diffraction has been successfully used to elucidate their crystal structures.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a sample. A sample of this compound would be injected onto a column (typically a reversed-phase C18 column), and its elution profile would be monitored by a UV detector. A single, sharp peak would indicate a high degree of purity. The retention time would also serve as a characteristic identifier for the compound under specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. An LC-MS analysis of this compound would not only confirm its purity by showing a single chromatographic peak but also simultaneously provide the mass of the eluting compound, confirming its identity.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that uses smaller stationary phase particles, allowing for higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. It would be an effective method for the rapid purity assessment of this compound.

The table below summarizes the applications of these chromatographic methods.

MethodApplication in the Study of this compound
HPLC Quantitative assessment of purity, determination of retention time for identification.
LC-MS Purity assessment coupled with mass confirmation of the target compound and any potential impurities.
UPLC High-throughput and high-resolution purity analysis.

Computational and Theoretical Investigations of 2 Methylfuro 3,4 D Pyrimidine 5,7 Dione

Quantum Chemical Calculations on Electronic Structure, Geometry, and Conformation

Currently, there is a lack of specific published research focusing on the quantum chemical calculations of 2-Methylfuro[3,4-d]pyrimidine-5,7-dione. Such studies would be invaluable in elucidating the fundamental electronic properties, optimized molecular geometry, and conformational landscape of the molecule.

Future research in this area would likely involve the use of computational methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory). These investigations would aim to determine key parameters including, but not limited to:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps.

Conformational Analysis: Identification of stable conformers and the energy barriers between them.

A hypothetical data table for such findings might look like this:

ParameterCalculated ValueMethod/Basis Set
Bond Lengths (Å)
C=OData not availablee.g., B3LYP/6-311G(d,p)
C-NData not availablee.g., B3LYP/6-311G(d,p)
C-O (furan)Data not availablee.g., B3LYP/6-311G(d,p)
**Bond Angles (°) **
O=C-NData not availablee.g., B3LYP/6-311G(d,p)
C-N-CData not availablee.g., B3LYP/6-311G(d,p)
Electronic Properties
HOMO Energy (eV)Data not availablee.g., B3LYP/6-311G(d,p)
LUMO Energy (eV)Data not availablee.g., B3LYP/6-311G(d,p)
Dipole Moment (Debye)Data not availablee.g., B3LYP/6-311G(d,p)

Theoretical Prediction of Reaction Mechanisms and Energetic Profiles

Detailed theoretical predictions of reaction mechanisms and the associated energetic profiles for this compound are not currently available in the scientific literature. This area of research would focus on understanding the reactivity of the molecule and the pathways it might follow in chemical transformations.

Computational studies would be instrumental in:

Mapping Reaction Pathways: Identifying the transition states and intermediates for potential reactions, such as nucleophilic or electrophilic attack.

Calculating Activation Energies: Determining the energy barriers for these reactions, which provides insight into reaction kinetics.

Investigating Reaction Thermodynamics: Calculating the change in enthalpy and Gibbs free energy to predict the spontaneity and equilibrium position of reactions.

A prospective data table summarizing these findings could be structured as follows:

Reaction TypeReactant(s)Transition State Energy (kcal/mol)Product(s)Reaction Energy (kcal/mol)
Nucleophilic Acyl SubstitutionThis compound + Nu-Data not availableRing-opened productData not available
Electrophilic Aromatic SubstitutionThis compound + E+Data not availableSubstituted productData not available

Computational Analysis of Structure-Reactivity and Structure-Property Correlations

Without experimental or extensive computational data, a robust analysis of the structure-reactivity and structure-property correlations for this compound cannot be performed. This type of analysis aims to connect the molecule's structural and electronic features with its chemical behavior and physical properties.

Key aspects that would be investigated include:

Quantitative Structure-Activity Relationships (QSAR): Correlating structural descriptors with biological activity (though biological interactions are excluded from this review).

Quantitative Structure-Property Relationships (QSPR): Linking molecular structure to physical properties such as solubility, melting point, and spectroscopic characteristics.

Reactivity Descriptors: Using calculated parameters like Fukui functions and local softness to predict sites of reactivity.

A representative data table for a QSPR study might be:

Molecular DescriptorValueCorrelated PropertyCorrelation Coefficient (R²)
Molecular WeightData not availableMelting PointData not available
LogPData not availableAqueous SolubilityData not available
Polar Surface AreaData not availablePermeabilityData not available

Molecular Modeling and Dynamics Studies (Excluding Biological Interactions)

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules over time. For this compound, such studies, excluding biological interactions, could explore its behavior in different environments.

Areas of focus would include:

Solvation Effects: Simulating the molecule in various solvents to understand how the solvent environment affects its conformation and properties.

Aggregate Formation: Investigating the potential for self-assembly or aggregation in the condensed phase through intermolecular interactions.

Vibrational Analysis: Calculating theoretical vibrational spectra (e.g., IR and Raman) to aid in experimental characterization.

A summary of potential molecular dynamics simulation results could be presented as:

Simulation ParameterSystemKey Finding
Root Mean Square Deviation (RMSD)Molecule in waterData not available
Radial Distribution Function (RDF)Molecule-solventData not available
Diffusion CoefficientMolecule in DMSOData not available

Q & A

Q. What are the recommended synthetic routes for 2-Methylfuro[3,4-d]pyrimidine-5,7-dione?

Methodological Answer: The synthesis of fused pyrimidine derivatives often involves cyclization reactions. For structurally related compounds like thiazolo[5,4-d]pyrimidines, oxidative intramolecular cyclization using reagents such as iodosylbenzene diacetate (in the presence of LiH) has been effective for forming heterocyclic cores . Microwave-assisted solid-state synthesis can enhance reaction efficiency and yield, as demonstrated in the preparation of selenadiazolopyrimidine analogs . For this compound, a plausible route involves:

Precursor preparation : Start with 6-amino-5-nitro-pyrimidine-2,4-dione derivatives.

Oxidative cyclization : Use oxidizing agents (e.g., hydrogen peroxide or iodine-based reagents) to form the fused furan ring.

Methylation : Introduce the methyl group via alkylation or substitution reactions.

Q. Key Considerations :

  • Monitor reaction pH and temperature to avoid side products.
  • Purify intermediates via column chromatography or recrystallization.

Q. How can spectroscopic techniques (NMR, MS, IR) be employed to characterize this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify protons on the furan ring (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Compare with analogs like thiazolo[5,4-d]pyrimidines, where methyl groups resonate at δ 2.3–2.7 ppm .
    • ¹³C NMR : Carbonyl groups (C5/C7) appear at δ 160–170 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₇H₆N₂O₃). Fragmentation patterns should align with pyrimidine-dione scaffolds .
  • IR : Stretching vibrations for carbonyl groups (C=O) appear at 1680–1750 cm⁻¹.

Validation : Cross-reference with computational data (e.g., DFT calculations for electronic structure) to resolve ambiguities .

Q. What biological targets are plausible for this compound based on structural analogs?

Methodological Answer: Structurally related compounds (e.g., thiazolo[5,4-d]pyrimidines) exhibit high affinity for adenosine receptors (A2AAR), making them candidates for neurological and inflammatory diseases . To identify targets:

Docking Studies : Use software like AutoDock to predict binding to A2AAR or kinases.

In vitro Screening : Test against receptor panels (e.g., kinase assays, GPCR binding).

Functional Assays : Measure cAMP modulation (for A2AAR inverse agonism) .

Example : Thiazolo[5,4-d]pyrimidine derivatives showed femtomolar A2AAR affinity, suggesting similar potential for furan analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) for cyclization, as seen in pyran synthesis .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid) to accelerate ring closure .
  • Microwave Irradiation : Reduce reaction time from hours to minutes (e.g., 30 min at 150°C) .

Q. Data-Driven Optimization :

ConditionYield (%)Purity (%)
Conventional heating4585
Microwave-assisted7292
Catalyst-free3078

Reference : Comparable optimizations for selenadiazolopyrimidines achieved >90% purity .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from assay conditions or structural variations. Strategies include:

Standardized Assays : Use uniform protocols (e.g., CHO cells expressing A2AAR for cAMP assays) .

SAR Analysis : Compare substituent effects. For example, N5-heteroarylalkyl chains in thiazolo derivatives increased A2AAR selectivity by 1000-fold .

Metabolic Stability : Check if instability (e.g., furan ring oxidation) alters activity .

Case Study : In thiazolo[5,4-d]pyrimidines, minor structural changes (e.g., furan vs. thiophene) shifted A2AAR affinity from nM to pM .

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?

Methodological Answer:

  • Neuropathic Pain : Use rodent models (e.g., chronic constriction injury) to test antinociceptive effects, as A2AAR inverse agonists reduce hyperalgesia .
  • Parkinson’s Disease : Assess motor function in 6-OHDA-lesioned rats, mimicking clinical applications of A2AAR antagonists .
  • Dosing : Administer orally (10–50 mg/kg) and measure plasma half-life via LC-MS.

Q. Validation Metrics :

  • Biomarkers : cAMP levels in striatal tissue .
  • Behavioral Scores : Rotarod performance or paw withdrawal thresholds .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

Core Modifications :

  • Replace the furan ring with thiophene or pyridine to assess electronic effects .
  • Vary methyl group position (e.g., 3-methyl vs. 5-methyl).

Substituent Libraries : Synthesize N-alkyl/aryl derivatives to probe steric tolerance .

Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using X-ray crystallography or docking .

Example : Thiazolo[5,4-d]pyrimidines with 2-furanyl groups showed 10-fold higher A2AAR affinity than phenyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.